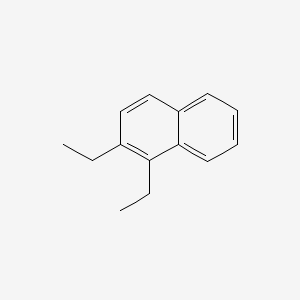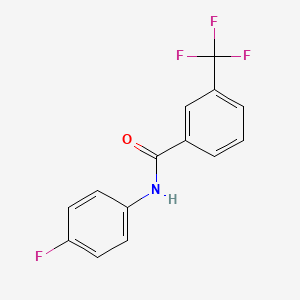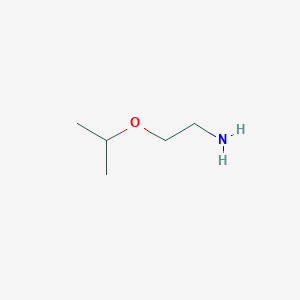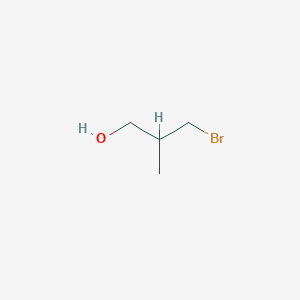
Ethyl-3-Methyl-2-Oxocyclopentancarboxylat
Übersicht
Beschreibung
Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a chemical compound that is part of a broader class of organic molecules known for their cyclopentanone structure with an ester functional group. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of more complex molecules.
Synthesis Analysis
The synthesis of related cyclopentanone derivatives has been explored in several studies. For instance, the preparation of ethyl esters of 1-(3-bromopropyl)-2-oxocyclopentanecarboxylic acid and 1-(3-chloropropyl)-2-oxocyclopentanecarboxylic acid was achieved through the reaction of the sodium derivative of ethyl 2-oxocyclopentanecarboxylate with 1,3-dibromopropane and 1-bromo-3-chloropropane, respectively . Additionally, condensation reactions involving N-arylmethylene-2-naphthylamines with ethyl 2-oxocyclopentanecarboxylate have been reported to yield various substituted cyclopentenecarboxylates .
Molecular Structure Analysis
The molecular structure of ethyl 3-methyl-2-oxocyclopentanecarboxylate and its derivatives is characterized by the presence of a five-membered ring with a ketone (oxo) group and an ester moiety. The structural integrity of the oxetane group in related compounds was maintained during polymerization processes, as evidenced by 1H NMR and FT-IR analyses, suggesting that the ring structure is stable under certain reaction conditions .
Chemical Reactions Analysis
Various chemical reactions involving cyclopentanone derivatives have been studied. For example, the reaction of small-size cycloalkane rings with RuO4 demonstrated oxidative ring opening by regioselective scission of electron-rich bonds in ethyl 2,2-dimethoxycyclopropane-1-carboxylates . Furthermore, cyclization reactions of ethenetricarboxylate derivative aromatic compounds in the presence of Lewis acids resulted in the formation of oxindole and benzofuran derivatives, indicating the versatility of these compounds in synthesizing heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-methyl-2-oxocyclopentanecarboxylate and its derivatives are influenced by their molecular structure. The presence of the ester group contributes to the solubility and reactivity of these compounds. For instance, the synthesized ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates displayed fluorescence and a high orientation parameter in nematic liquid crystals, suggesting their potential application in liquid crystal displays . These properties are crucial for their use in various industrial and research applications.
Wissenschaftliche Forschungsanwendungen
Frühzeitige Entdeckungsforschung
Ethyl-3-Methyl-2-Oxocyclopentancarboxylat wird Forschern in der frühen Entdeckungsphase als Teil einer Sammlung seltener und einzigartiger Chemikalien zur Verfügung gestellt . Dies deutet darauf hin, dass es in den frühen Phasen der Forschung für die Entwicklung neuer Verbindungen oder Materialien verwendet werden könnte.
Phasentransfer-Benzylierungsreaktion
Diese Verbindung wurde in der Phasentransfer-Benzylierungsreaktion mit Benzyl bromid in einem Mikroreaktor verwendet . Diese Art von Reaktion wird oft in der organischen Synthese verwendet, um die Löslichkeit eines Reaktanten in der organischen Phase zu erhöhen.
Katalysierte Oxidation mit Cobalt(II)-Schiffsche-Base-Komplex
This compound beteiligt sich an der katalysierten Oxidation von primären und sekundären Alkoholen durch Cobalt(II)-Schiffsche-Base-Komplexe . Dies deutet darauf hin, dass es in Oxidationsreaktionen in der organischen Chemie verwendet werden könnte.
Stereoselektive Synthese
Diese Verbindung wurde bei der stereoselektiven Synthese von (±)-cis,cis-Spiro[4.4]nonan-1,6-diol verwendet . Stereoselektive Synthese ist ein Schlüsselprozess bei der Herstellung von Pharmazeutika und anderen biologisch aktiven Verbindungen.
Synthese von Tanikolid
This compound wurde auch bei der Synthese von Tanikolid verwendet , einem Naturstoff mit potenzieller biologischer Aktivität.
Komplexierung mit Chrom(III)
Eine ähnliche Verbindung, Methyl-2-Oxocyclopentancarboxylat, wurde in der Untersuchung der Komplexbildungskinetik mit Chrom(III) in wässriger Lösung verwendet . Es ist möglich, dass this compound ähnliche Anwendungen haben könnte.
Wirkmechanismus
Target of Action
Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a unique chemical compound with a molecular formula of C9H14O3 . .
Biochemical Pathways
Related compounds such as ethyl 2-oxocyclopentanecarboxylate have been shown to participate in the cobalt (ii) schiff’s base complex catalyzed oxidation of primary and secondary alcohols .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 3-methyl-2-oxocyclopentanecarboxylate, specific storage conditions such as keeping it away from heat, sparks, open flames, and hot surfaces are recommended . It should also be stored in a well-ventilated place .
Eigenschaften
IUPAC Name |
ethyl 3-methyl-2-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-12-9(11)7-5-4-6(2)8(7)10/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLWOWNENNPXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338967 | |
| Record name | Cyclopentanecarboxylic acid, 3-methyl-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7424-85-3 | |
| Record name | Cyclopentanecarboxylic acid, 3-methyl-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of ethyl 3-methyl-2-oxocyclopentane-1-carboxylate in the synthesis of 2,5-dimethylcyclohept-4-enone?
A1: Ethyl 3-methyl-2-oxocyclopentane-1-carboxylate serves as a crucial starting material in the synthesis of 2,5-dimethylcyclohept-4-enone, as detailed in the paper "Bridged ring systems. Part 20. A synthesis of 2,5-dimethylcyclohept-4-enone" []. The synthesis involves a multi-step process where ethyl 3-methyl-2-oxocyclopentane-1-carboxylate is ultimately transformed into the target seven-membered ring ketone. This highlights the compound's utility in constructing more complex ring systems, a common goal in organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[Bromomethyl(ethoxy)phosphoryl]oxyethane](/img/structure/B1332122.png)






